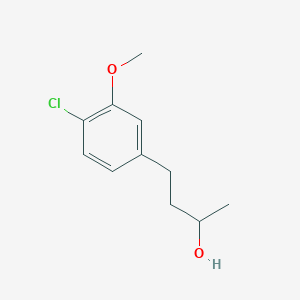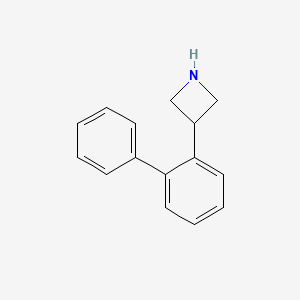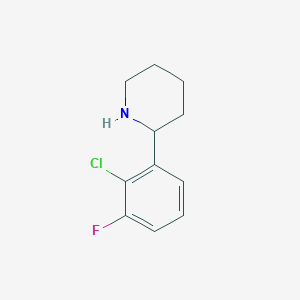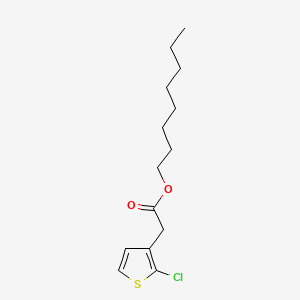
4-(4-Chloro-3-methoxyphenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-3-methoxyphenyl)butan-2-ol is an organic compound with the molecular formula C11H15ClO2 It is a derivative of butanol, featuring a chloro and methoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methoxyphenyl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methoxybenzaldehyde with a Grignard reagent, followed by reduction. The reaction conditions typically include:
Reagents: 4-chloro-3-methoxybenzaldehyde, Grignard reagent (e.g., methylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)
Solvents: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Reflux conditions for the Grignard reaction, followed by cooling for the reduction step
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methoxyphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Can be reduced to form alcohols or alkanes using reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid
Reduction: Sodium borohydride in methanol, hydrogen gas with palladium on carbon
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide)
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: Alcohols or alkanes
Substitution: Substituted phenylbutanols
Scientific Research Applications
4-(4-Chloro-3-methoxyphenyl)butan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methoxyphenyl)butan-2-ol depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups. The chloro and methoxy substituents can influence its binding affinity and specificity towards enzymes or receptors. The exact molecular pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxy-3-methoxyphenyl)butan-2-one:
4-(4-Methoxyphenyl)butan-2-one: Lacks the chloro substituent, making it less reactive in certain chemical reactions.
Uniqueness
4-(4-Chloro-3-methoxyphenyl)butan-2-ol is unique due to the presence of both chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The chloro group can participate in substitution reactions, while the methoxy group can enhance its solubility and stability.
Properties
Molecular Formula |
C11H15ClO2 |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
4-(4-chloro-3-methoxyphenyl)butan-2-ol |
InChI |
InChI=1S/C11H15ClO2/c1-8(13)3-4-9-5-6-10(12)11(7-9)14-2/h5-8,13H,3-4H2,1-2H3 |
InChI Key |
NRZYVDFITREFLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)Cl)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B13529492.png)

![[(1E)-3-aminoprop-1-en-1-yl]pentafluoro-lambda6-sulfanehydrochloride](/img/structure/B13529512.png)










